1,1,1-Trifluoro-2-(fluoromethoxy)ethane
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Overview
Description
1,1,1-Trifluoro-2-(fluoromethoxy)ethane: is an organic compound with the molecular formula C3H4F4O It is a fluorinated ether, characterized by the presence of both trifluoromethyl and fluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-2-(fluoromethoxy)ethane can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-iodoethane with fluoromethanol in the presence of a base, such as potassium carbonate. The reaction typically occurs under mild conditions, with the formation of the desired product after purification .
Industrial Production Methods: Industrial production of this compound often involves the fluorination of suitable precursors using hydrogen fluoride or other fluorinating agents. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-2-(fluoromethoxy)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ether group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of trifluoroacetaldehyde or trifluoroacetic acid.
Reduction: Formation of trifluoroethanol.
Substitution: Formation of various substituted ethers or amines.
Scientific Research Applications
1,1,1-Trifluoro-2-(fluoromethoxy)ethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential use as a bioactive molecule in medicinal chemistry.
Medicine: Explored for its anesthetic properties and potential use in inhalation anesthesia.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2-(fluoromethoxy)ethane involves its interaction with specific molecular targets. In medicinal applications, it is believed to modulate the activity of ion channels and receptors in the central nervous system, leading to its anesthetic effects. The compound’s fluorinated groups enhance its lipophilicity, allowing it to easily cross cell membranes and exert its effects at the molecular level .
Comparison with Similar Compounds
- 1,1,1-Trifluoro-2-(2-methoxyethoxy)methoxy ethane
- 1,1,1-Trifluoro-2-iodoethane
- 1,1,1-Trifluoro-3-methylbutan-2-one
- 1,1,1-Trifluoro-2,4-hexanedione
Comparison: 1,1,1-Trifluoro-2-(fluoromethoxy)ethane is unique due to its combination of trifluoromethyl and fluoromethoxy groups, which impart distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity in certain chemical reactions, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
134561-94-7 |
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Molecular Formula |
C3H4F4O |
Molecular Weight |
132.06 g/mol |
IUPAC Name |
1,1,1-trifluoro-2-(fluoromethoxy)ethane |
InChI |
InChI=1S/C3H4F4O/c4-2-8-1-3(5,6)7/h1-2H2 |
InChI Key |
LQULIUZHPYVUHG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)OCF |
Origin of Product |
United States |
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